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l. Introduction

Paternally expressed gene 3 (Peg3) is a fascinating imprinted gene, meaning its expression is
determined by its parental origin, with only the paternal allele being active.[1] This gene
encodes a large zinc-finger protein that functions as a DNA-binding protein and a
transcriptional repressor.[2] Peg3 plays a crucial role in various biological processes, including
the regulation of fetal growth rates and maternal nurturing behaviors.[2] Studies have
implicated Peg3 in critical signaling pathways such as the TNF-NFkB, p53, and Wnt pathways,
highlighting its importance in cell proliferation, differentiation, and apoptosis.[3][4]

The generation of Peg3 knockout (KO) mouse models has been instrumental in elucidating its
diverse functions. These models have demonstrated that the absence of functional Peg3 leads
to a range of phenotypes, including postnatal growth deficits, sexually dimorphic effects on
metabolism and behavior, and impaired maternal care.[5][6] For instance, Peg3-deficient
fetuses are often born at a lower birth weight and this deficit can persist into adulthood.[6]
Furthermore, male knockout mice may accumulate more body fat, while females can exhibit
deficits in pup retrieval and nest building.[6]

This document provides a comprehensive guide for the generation and characterization of a
Peg3 knockout mouse model using the CRISPR/Cas9 system. It includes detailed experimental
protocols, data presentation of expected phenotypes, and visualizations of the relevant
signaling pathways and experimental workflows.
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Il. Quantitative Data Summary

The following tables summarize quantitative data from studies on Peg3 knockout mice,
providing expected phenotypic outcomes.

Table 1: Reproductive and Growth Phenotypes in Peg3 Knockout Mice

Genotypel/Conditio .
Phenotype Observation Reference
n

Female heterozygotes  Reduced litter sizes
Litter Size for a Peg3 mutant compared to wild-type  [7]

allele littermates.

Breeding between Ul
promoter deletion ) )
Average litter size of
heterozygotes and [8]
) 8.72 pups.
Peg3-DMR deletion

heterozygotes

No significant
Fetal/Placental Weight Peg3 KO at E14.5 difference in fetal [3]
weights.

Placental weights are
Peg3 KO at E14.5 18-20% lighter than [3]
wild-type.

Postnatal deficits in
Paternally inherited GH/IGF dependent
Postnatal Growth [5]
Peg3 mutant allele growth before

weaning.

Adult Peg3-deficient Retain a weight deficit 6]
mice into adulthood.

Table 2: Placental Cellularity in Peg3 Knockout Mice at E14.5
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Genotypel/Conditio .
Cell Type Observation Reference
n
) 50% fewer cells
Spongiotrophoblast ]
Male Peg3 KO compared to wild-type  [3]

Cells

males.

Female Peg3 KO

37% fewer cells
compared to wild-type

females.

[3]

Glycogen Cells

Male Peg3 KO

40% fewer cells
compared to wild-type

males.

[3]

Female Peg3 KO

30% fewer cells
compared to wild-type

females.

[3]

Junctional Zone Area

Male Peg3 KO

34% smaller than
wild-type male

placenta.

[3]

Female Peg3 KO

19% smaller than
wild-type female

placenta.

[3]

lll. Experimental Protocols
A. Generation of Peg3 Knockout Mice using

CRISPRI/Cas9

This protocol outlines the generation of Peg3 knockout mice by introducing a frameshift

mutation in a constitutive exon using CRISPR/Cas9 technology.

1. Guide RNA (gRNA) Design and Synthesis:

o Target Selection: Identify a suitable target sequence in an early constitutive exon of the

mouse Peg3 gene. Targeting an early exon is more likely to result in a loss-of-function
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mutation.

gRNA Design: Utilize online CRISPR design tools to identify potential 20-nucleotide gRNA
sequences that precede a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for
Streptococcus pyogenes Cas9). The design tools will also help in minimizing off-target
effects.

Synthesis: Synthesize the designed gRNA(S) using commercially available kits or services. It
is recommended to test multiple gRNAs for cleavage efficiency.

. In Vitro Validation of gRNA Efficiency:

Cell Culture and Transfection: Transfect a mouse cell line (e.g., Neuro-2a) with plasmids
encoding Cas9 and the designed gRNA.

Genomic DNA Extraction: After 48-72 hours, extract genomic DNA from the transfected cells.

T7 Endonuclease | (T7E1) Assay:

[e]

Amplify the target region of the Peg3 gene by PCR using the extracted genomic DNA.

o

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and
mutated DNA strands.

Treat the re-annealed DNA with T7 Endonuclease |, which cleaves at mismatched DNA.

o

[¢]

Analyze the digested products by agarose gel electrophoresis. The presence of cleaved
fragments indicates successful gene editing.

. Microinjection into Mouse Zygotes:

Preparation of Injection Mix: Prepare a microinjection mix containing Cas9 mRNA and the
validated gRNA(S).

Zygote Collection: Collect zygotes from superovulated female mice (e.g., C57BL/6 strain).

Microinjection: Microinject the Cas9 mRNA and gRNA mix into the cytoplasm or pronucleus
of the collected zygotes.
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o Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant
surrogate mothers.

4. |ldentification of Founder Mice:

e Genotyping: Once the pups are born, perform genotyping to identify founder mice carrying
the desired mutation.

o Extract genomic DNA from tail biopsies.
o PCR amplify the target region of the Peg3 gene.

o Sequence the PCR products to identify insertions or deletions (indels) that result in a
frameshift mutation.

5. Germline Transmission:

» Breed the identified founder mice with wild-type mice to establish germline transmission of
the Peg3 knockout allele.

B. Genotyping Protocol for Peg3 Knockout Mice

This PCR-based protocol is for genotyping offspring to identify wild-type, heterozygous, and
homozygous knockout mice. Primer design will be dependent on the specific mutation created.
For a deletion mutant, primers flanking the deletion can be used. For indel mutations, PCR
followed by sequencing or a restriction digest of a site that is created or destroyed by the
mutation can be used.

Example Genotyping Strategy for a Deletion Mutant:

e Primer Design: Design a three-primer PCR strategy.
o Aforward primer upstream of the deleted region.
o Areverse primer within the deleted region.

o Asecond reverse primer downstream of the deleted region.
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e PCR Reaction:
o Set up a PCR reaction with genomic DNA from a tail biopsy and all three primers.
o Expected Results on Agarose Gel:

o Wild-type (+/+): A single band corresponding to the product of the forward and internal
reverse primers.

o Heterozygous (+/-): Two bands, one from the wild-type allele and a larger band from the
knockout allele (forward and downstream reverse primers).

o Homozygous (-/-): A single band corresponding to the product of the forward and
downstream reverse primers.

Example Primer Set for an existing KO allele (KO2 allele):
e Primer A: 5'- TGACAAGTGGGCTTGCTGCAG-3'
e Primer B: 5'-GGATGTAAGATGGAGGCACTGT-3'

e Primer D: 5-AGGGGAGAACAGACTACAGA-3'[9]

C. Phenotypic Analysis

A thorough phenotypic analysis should be conducted to characterize the effects of Peg3
knockout.

o Growth and Development: Monitor body weight from birth to adulthood.

o Reproduction: Assess fertility of both male and female knockout mice by setting up breeding
pairs and recording litter sizes.

o Maternal Behavior: Observe female knockout mice for nest building, pup retrieval, and
nursing behaviors.

o Metabolic Studies: Measure body composition (fat and lean mass), glucose tolerance, and
insulin sensitivity.
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» Behavioral Testing: Conduct a battery of behavioral tests to assess social interaction,
anxiety, and cognitive function.

IV. Signaling Pathways and Experimental Workflow
Diagrams

A. Experimental Workflow for Peg3 Knockout Mouse
Generation

Design & Synthesis In Vitro Validation Mouse Generation

gRNA Design "
(Targeting early exon of Peg3) 8RNA Synthesis

Click to download full resolution via product page

Caption: Workflow for generating a Peg3 knockout mouse model using CRISPR/Cas9.

B. Peg3 in the TNF-NFKB Signaling Pathway
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Caption: Peg3's role in the TNF-NFkB signaling pathway.
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C. Peg3 in the p53-Mediated Apoptosis Pathway
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Caption: Peg3's involvement in p53-mediated apoptosis.
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D. Peg3 in the Wnt Signaling Pathway
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Caption: Peg3's inhibitory role in the Wnt signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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